

# Spectroscopic Profile of N-(4-Methoxybenzyl)butan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)butan-1-amine

Cat. No.: B135351

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This technical guide provides a detailed overview of the spectroscopic data for **N-(4-Methoxybenzyl)butan-1-amine**, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(4-Methoxybenzyl)butan-1-amine**. It is important to note that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra for this specific molecule are not readily available in the public domain.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.25	d	2H	Ar-H (ortho to OCH <sub>3</sub> )
~6.85	d	2H	Ar-H (meta to OCH <sub>3</sub> )
~3.80	s	3H	OCH <sub>3</sub>
~3.70	s	2H	Ar-CH <sub>2</sub> -N
~2.60	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub>
~1.50	m	2H	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.35	m	2H	NH
~0.90	t	3H	CH <sub>2</sub> -CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.5	Ar-C (para to CH <sub>2</sub> NH)
~132.0	Ar-C (ipso to CH <sub>2</sub> NH)
~129.5	Ar-CH (ortho to OCH <sub>3</sub> )
~113.8	Ar-CH (meta to OCH <sub>3</sub> )
~55.2	OCH <sub>3</sub>
~53.0	Ar-CH <sub>2</sub> -N
~49.0	N-CH <sub>2</sub> -CH <sub>2</sub>
~32.0	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~20.5	CH <sub>2</sub> -CH <sub>3</sub>
~14.0	CH <sub>3</sub>

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3500	Medium, broad	N-H stretch (secondary amine)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Strong	Aliphatic C-H stretch
~1610, 1510	Strong	Aromatic C=C stretch
~1245	Strong	Aryl-O stretch (asymmetric)
~1175	Medium	C-N stretch
~1035	Medium	Aryl-O stretch (symmetric)
~830	Strong	para-disubstituted benzene C-H bend

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity	Assignment
193	Moderate	[M] <sup>+</sup> (Molecular Ion)
121	High	[M - C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Benzylic cleavage)
72	Moderate	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (α-cleavage)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(4-Methoxybenzyl)butan-1-amine** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. For the <sup>1</sup>H NMR

spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. The chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm). For the  $^{13}\text{C}$  NMR spectrum, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

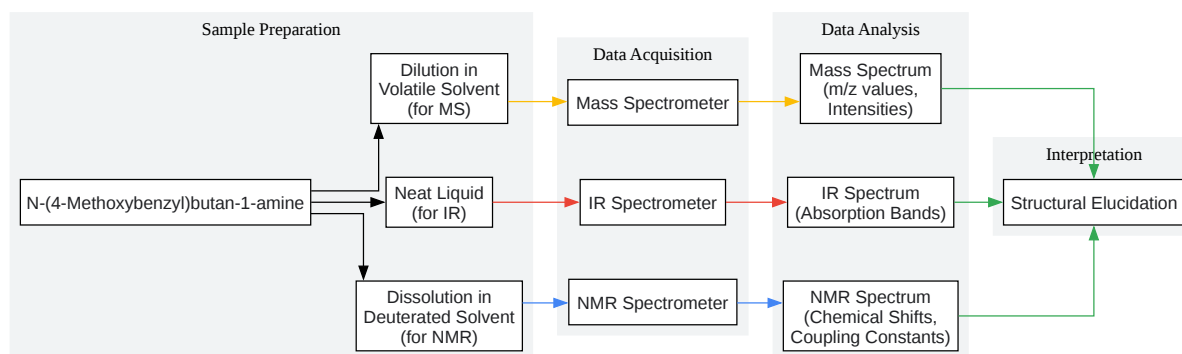
For a liquid sample such as **N-(4-Methoxybenzyl)butan-1-amine**, an attenuated total reflectance (ATR) IR spectrum is typically acquired. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding a number of scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **N-(4-Methoxybenzyl)butan-1-amine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible mass spectrometry fragmentation pathways for **N-(4-Methoxybenzyl)butan-1-amine**.

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